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molecular formula C12H18O2 B3048375 6-phenoxyhexan-1-ol CAS No. 16654-54-9

6-phenoxyhexan-1-ol

Cat. No. B3048375
M. Wt: 194.27 g/mol
InChI Key: KGAAHYOKTFZJFD-UHFFFAOYSA-N
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Patent
US04182776

Procedure details

To a solution of 10.3 g of phenol in 25 ml of hexamethylphosphoramide is added 4.2 g of 57% sodium hydride in oil. After hydrogen evolution ceases, 13.6 g of 6-chlorohexan-1-ol in 25 ml of hexamethylphosphoramide is added and the mixture heated at 110° C. for 16 hours. The solution is cooled, diluted with water and extracted with ether. The ether extracts are washed with sodium hydroxide solution, dried (magnesium sulfate) and the solvent removed under vacuum to give white crystals, mp 69°-74° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[H][H].Cl[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19]>CN(C)P(N(C)C)(N(C)C)=O.O>[O:7]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
4.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
13.6 g
Type
reactant
Smiles
ClCCCCCCO
Name
Quantity
25 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether extracts are washed with sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give white crystals, mp 69°-74° C.

Outcomes

Product
Name
Type
Smiles
O(C1=CC=CC=C1)CCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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